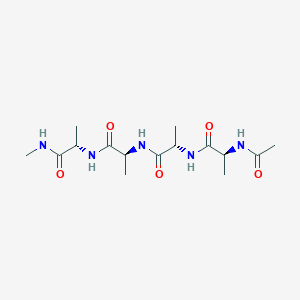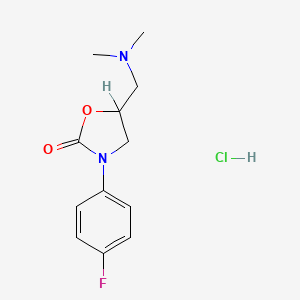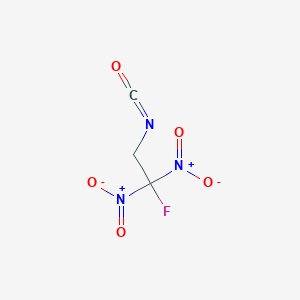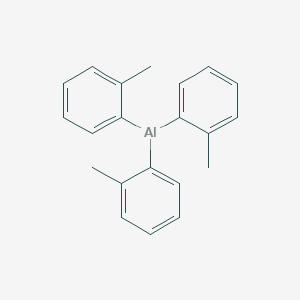
Tris(2-methylphenyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-methylphenyl)alumane: is an organoaluminum compound characterized by the presence of three 2-methylphenyl groups attached to an aluminum atom
準備方法
Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3C6H4(CH3)MgBr→Al(C6H4(CH3))3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
化学反応の分析
Types of Reactions: Tris(2-methylphenyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Substitution: It can participate in substitution reactions where the 2-methylphenyl groups are replaced by other ligands.
Complex Formation: It can form complexes with other metal compounds, enhancing its utility in catalysis.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogenated compounds or other electrophiles in the presence of a suitable catalyst.
Complex Formation: Transition metal salts or organometallic compounds under inert atmosphere.
Major Products:
Oxidation: Aluminum oxides and substituted phenyl derivatives.
Substitution: Various substituted aluminum compounds.
Complex Formation: Metal-aluminum complexes with potential catalytic properties.
科学的研究の応用
Tris(2-methylphenyl)alumane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Material Science: It is explored for its potential in creating advanced materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Industrial Applications: It is investigated for its role in improving industrial processes, such as the production of high-performance polymers.
作用機序
The mechanism by which tris(2-methylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Tris(2-methylphenyl)silanolato: Similar structure but with silicon instead of aluminum.
Tris(2-methylphenyl)phosphine: Contains phosphorus in place of aluminum.
Tris(2-methylphenyl)borane: Boron replaces aluminum in the structure.
Uniqueness: Tris(2-methylphenyl)alumane is unique due to the presence of aluminum, which imparts distinct Lewis acidity and reactivity compared to its silicon, phosphorus, and boron analogs. This makes it particularly useful in catalysis and material science applications where aluminum’s properties are advantageous.
特性
CAS番号 |
30432-34-9 |
|---|---|
分子式 |
C21H21Al |
分子量 |
300.4 g/mol |
IUPAC名 |
tris(2-methylphenyl)alumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
InChIキー |
CFCIWEFTNUMUJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1[Al](C2=CC=CC=C2C)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




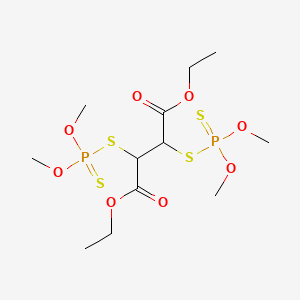
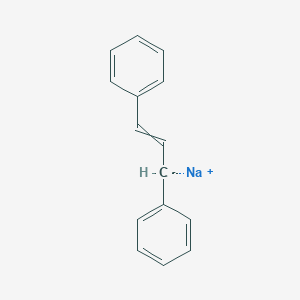
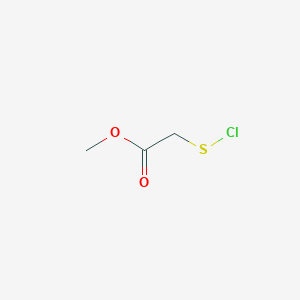

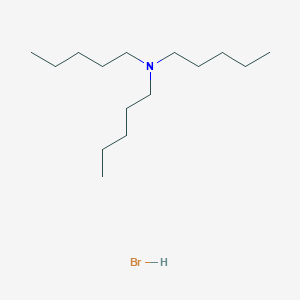
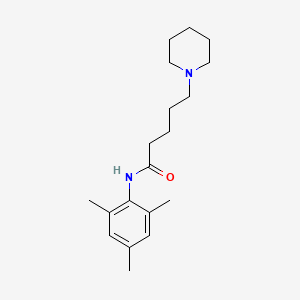
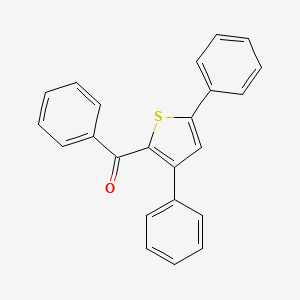
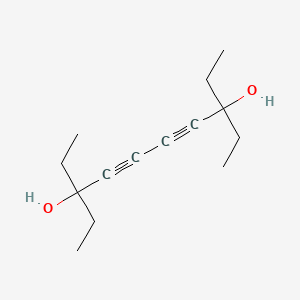
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
